N-butyl-4-(inden-1-ylidenemethyl)aniline
Description
N-Butyl-4-(inden-1-ylidenemethyl)aniline is a substituted aniline derivative featuring a butyl group at the nitrogen atom and an indenylidenemethyl moiety at the para position of the benzene ring. This structure combines the aromatic amine functionality of aniline with steric and electronic modifications introduced by the substituents. The indenylidenemethyl group (a fused bicyclic system) contributes to π-conjugation and steric bulk, while the N-butyl chain enhances lipophilicity.
Properties
Molecular Formula |
C20H21N |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-butyl-4-(inden-1-ylidenemethyl)aniline |
InChI |
InChI=1S/C20H21N/c1-2-3-14-21-19-12-8-16(9-13-19)15-18-11-10-17-6-4-5-7-20(17)18/h4-13,15,21H,2-3,14H2,1H3 |
InChI Key |
NHLXLHWBVMHQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(inden-1-ylidenemethyl)aniline typically involves the condensation of N-butylaniline with indene-1-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated aniline derivatives .
Scientific Research Applications
N-butyl-4-(inden-1-ylidenemethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which N-butyl-4-(inden-1-ylidenemethyl)aniline exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
N-(4-Methoxybenzylidene)-4-Butylaniline (CAS: 128758-96-3)
- Structure : Contains a methoxy-substituted benzylidene group at the para position and an N-butyl chain.
- Key Differences: The methoxy group (-OCH₃) is electron-donating, increasing electron density on the aromatic ring compared to the indenylidenemethyl group, which may have mixed electron-withdrawing/conjugation effects.
4-(Inden-1-Ylidenemethyl)-2-Methoxy-N-Methylaniline (CAS: 2448-83-1)
- Structure : Features a methoxy group at the ortho position and an N-methyl group.
- Key Differences :
N-Butyl-4-(Morpholin-4-Yl)Aniline (CAS: 1038225-23-8)
- Structure : Includes a morpholine ring at the para position.
- Key Differences :
Physical and Chemical Properties
Table 1: Comparative Properties
| Compound | Molecular Weight | Solubility (Organic) | pKa (Basicity) | Thermal Stability | Key Applications |
|---|---|---|---|---|---|
| N-Butyl-4-(inden-1-ylidenemethyl)aniline | ~275.4* | High (lipophilic) | ~4.2† | Moderate | Ligands, dyes, pharmaceuticals |
| N-(4-Methoxybenzylidene)-4-butylaniline | 281.4 | Moderate | ~4.8 | High | Dyes, polymer additives |
| 4-(Inden-1-ylidenemethyl)-2-methoxy-N-methylaniline | 259.3 | Moderate | ~3.9 | Low | Photoresists, intermediates |
| N-Butyl-4-(morpholin-4-yl)aniline | 234.3 | Low | ~5.1 | High | Drug intermediates |
*Estimated based on molecular formula C₁₈H₁₇N.
†Predicted based on substituent effects (electron-withdrawing indenylidenemethyl reduces basicity vs. aniline’s pKa 4.6 ).
Reactivity and Stability
- Basicity : The indenylidenemethyl group’s electron-withdrawing nature decreases basicity compared to N-(4-methoxybenzylidene)-4-butylaniline, where the methoxy group enhances electron density .
- Thermal Stability : Steric bulk from the indenylidenemethyl group may reduce thermal stability relative to simpler benzylidene derivatives .
- Photochemical Reactivity : Conjugation in the indenylidenemethyl system could enable applications in light-sensitive materials, unlike morpholine or methoxy analogs .
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